molecular formula C8H7ClN4O B13155186 4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine

Cat. No.: B13155186
M. Wt: 210.62 g/mol
InChI Key: KSHRYAQPAKSNFW-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylfuran-3-carboxylic acid with cyanuric chloride in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired triazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.

    Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

    Substitution Products: Various substituted triazines depending on the nucleophile used.

    Oxidation Products: Furanones or other oxidized derivatives.

    Reduction Products: Tetrahydrofuran derivatives.

    Coupling Products: Complex organic molecules with extended conjugation or functional groups.

Scientific Research Applications

4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways would vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(2-furyl)-1,3,5-triazin-2-amine: Similar structure but with a furan ring instead of a methylfuran.

    4-Chloro-6-(2-thienyl)-1,3,5-triazin-2-amine: Contains a thiophene ring instead of a furan ring.

    4-Chloro-6-(2-pyridyl)-1,3,5-triazin-2-amine: Features a pyridine ring instead of a furan ring.

Uniqueness

4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine is unique due to the presence of the methylfuran moiety, which can impart different electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-6-(2-methylfuran-3-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H7ClN4O/c1-4-5(2-3-14-4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13)

InChI Key

KSHRYAQPAKSNFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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